Parasin I

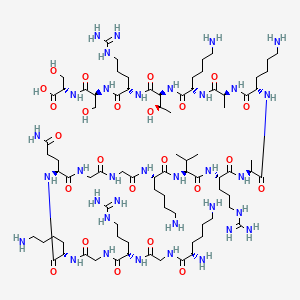

Description

a 2000.4 Da antimicrobial peptide from catfish, Parasilurus asotus; amino acid sequence in first source

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]pentanoyl]amino]acetyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C82H154N34O24/c1-43(2)63(115-74(134)50(21-8-13-31-85)107-60(122)38-99-59(121)37-101-69(129)55(27-28-58(89)120)110-72(132)49(20-7-12-30-84)106-62(124)40-102-68(128)48(24-16-34-96-80(90)91)105-61(123)39-100-67(127)47(88)19-6-11-29-83)77(137)111-53(25-17-35-97-81(92)93)71(131)104-44(3)65(125)108-51(22-9-14-32-86)70(130)103-45(4)66(126)109-52(23-10-15-33-87)75(135)116-64(46(5)119)78(138)112-54(26-18-36-98-82(94)95)73(133)113-56(41-117)76(136)114-57(42-118)79(139)140/h43-57,63-64,117-119H,6-42,83-88H2,1-5H3,(H2,89,120)(H,99,121)(H,100,127)(H,101,129)(H,102,128)(H,103,130)(H,104,131)(H,105,123)(H,106,124)(H,107,122)(H,108,125)(H,109,126)(H,110,132)(H,111,137)(H,112,138)(H,113,133)(H,114,136)(H,115,134)(H,116,135)(H,139,140)(H4,90,91,96)(H4,92,93,97)(H4,94,95,98)/t44-,45-,46+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-,64-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEQUGKCQWAGLY-UAAVROCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C82H154N34O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2000.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Parasin I: A Technical Guide to its Amino acid Sequence, Structure, and Biological Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Parasin I, a potent antimicrobial peptide derived from the histone H2A of the catfish, Parasilurus asotus. This document details its amino acid sequence, structural characteristics, and the experimental methodologies used for its characterization. It also explores its biological production and antimicrobial activity, presenting key quantitative data in a structured format for ease of reference.

Physicochemical Properties and Amino Acid Sequence

This compound is a 19-residue cationic peptide with a molecular mass of approximately 2000.4 Da.[1] Its primary structure was elucidated through automated Edman degradation.[1] The peptide exhibits potent antimicrobial activity against a wide spectrum of microorganisms and is notably more powerful than other known antimicrobial peptides such as magainin 2.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 2000.4 Da[1] |

| Number of Residues | 19 |

| Origin | N-terminus of histone H2A from Parasilurus asotus[3] |

Table 2: Amino Acid Sequence of this compound

| One-Letter Code | Three-Letter Code |

| KGRGKQGGKVRAKAKTRSS | Lys-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Val-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser[1] |

Structural Characteristics

The secondary structure of this compound has been analyzed using circular dichroism, revealing a composition of α-helix, β-sheet, and random coil.[1] This conformation results in an amphipathic structure, which is a common feature of many antimicrobial peptides, allowing them to interact with and disrupt microbial membranes.[1] A definitive three-dimensional crystal structure of this compound has not been deposited in the Protein Data Bank (PDB).

Table 3: Secondary Structure Composition of this compound

| Structural Element | Percentage |

| α-Helix | 11%[1] |

| β-Sheet | 33%[1] |

| Random Coil | 56%[1] |

Biological Production Pathway

This compound is produced in the epithelial mucosal layer of catfish in response to epidermal injury.[1] Its production is a multi-step enzymatic process initiated by tissue damage. A metalloprotease is induced upon injury, which then activates procathepsin D into its active form, cathepsin D.[4] Cathepsin D subsequently cleaves histone H2A at the Ser19-Arg20 bond to release the active this compound peptide.[4] This pathway highlights a sophisticated innate immune defense mechanism in fish.

Caption: Production pathway of this compound from histone H2A upon epidermal injury.

Antimicrobial Activity

This compound demonstrates potent antimicrobial activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria.[5] Its efficacy is significantly higher than that of magainin 2, a well-characterized antimicrobial peptide.[1][2][3] The minimal inhibitory concentration (MIC) is a key measure of its antimicrobial potency.

Table 4: Minimal Inhibitory Concentrations (MIC) of this compound against Fish Pathogens

| Target Microorganism | MIC (µg/mL) |

| Aeromonas salmonicida | 10[6] |

| Cytophaga aquatilis | 5[6] |

| Yersinia rukeri | 15[6] |

Experimental Protocols

The characterization of this compound involves a series of established biochemical and biophysical techniques. A generalized workflow for these experimental procedures is outlined below.

Caption: Experimental workflow for the characterization of this compound.

Peptide Isolation and Purification

This compound is isolated from the skin mucus of catfish, particularly after artificial epidermal injury which stimulates its secretion. The crude mucus extract is then subjected to purification steps, typically involving reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the pure peptide.

Mass Spectrometry

The molecular mass of the purified this compound is determined using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

-

Sample Preparation: The purified peptide is mixed with a suitable matrix (e.g., sinapinic acid) and spotted onto a MALDI target plate.

-

Analysis: The sample is irradiated with a pulsed laser, causing desorption and ionization of the peptide. The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio, allowing for precise molecular weight determination.

Amino Acid Sequencing

The primary structure of this compound is determined by automated Edman degradation.

-

Principle: This method sequentially removes one amino acid residue at a time from the N-terminus of the peptide.

-

Procedure:

-

The N-terminal amino group of the peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.

-

The PTC-peptide is then treated with a strong acid (e.g., trifluoroacetic acid), which cleaves the peptide bond of the N-terminal residue, releasing it as a thiazolinone derivative.

-

The thiazolinone derivative is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid.

-

The PTH-amino acid is identified by chromatography (e.g., HPLC) by comparing its retention time to known standards.

-

The cycle is repeated on the shortened peptide to identify the subsequent amino acid residues.

-

Structural Analysis by Circular Dichroism

Circular Dichroism (CD) spectroscopy is employed to determine the secondary structural elements of this compound in solution.

-

Principle: CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides and proteins. The resulting CD spectrum is sensitive to the secondary structure of the polypeptide chain.

-

Procedure:

-

A solution of purified this compound in an appropriate buffer (e.g., phosphate buffer) is placed in a quartz cuvette.

-

The CD spectrum is recorded over a range of far-UV wavelengths (typically 190-250 nm).

-

The resulting spectrum is deconvoluted using specialized software to estimate the percentage of α-helix, β-sheet, and random coil structures.

-

Antimicrobial Activity Assay (Broth Microdilution)

The antimicrobial potency of this compound is quantified by determining its Minimal Inhibitory Concentration (MIC) using a broth microdilution assay.

-

Preparation of Microorganisms: Bacterial or fungal strains are cultured to the mid-logarithmic phase in an appropriate growth medium (e.g., Tryptic Soy Broth for bacteria). The culture is then diluted to a standardized concentration.

-

Assay Procedure:

-

Serial dilutions of this compound are prepared in a 96-well microtiter plate.

-

A standardized inoculum of the target microorganism is added to each well.

-

The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

-

Growth inhibition is assessed by measuring the optical density (e.g., at 620 nm) of each well using a microplate reader.

-

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.

References

- 1. This compound, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. genscript.com [genscript.com]

- 3. iscabiochemicals.com [iscabiochemicals.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. EP0998489B1 - A NOVEL ANTIMICROBIAL PEPTIDE ISOLATED FROM $i(PARASILURUS ASOTUS) AND ITS USES - Google Patents [patents.google.com]

- 6. This compound [camp.bicnirrh.res.in]

Parasin I: A Comprehensive Technical Guide to its Antimicrobial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parasin I is a 19-amino acid cationic antimicrobial peptide originally isolated from the skin mucus of the catfish, Parasilurus asotus.[1] It is derived from the N-terminal region of histone H2A and plays a crucial role in the innate immune defense of the fish.[1][2] This peptide exhibits a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[3][4] Its potent antimicrobial action, coupled with a lack of significant hemolytic activity, makes it a subject of considerable interest for the development of novel therapeutic agents.[1] This technical guide provides an in-depth overview of the antimicrobial spectrum of this compound, its mechanism of action, and the experimental protocols used to evaluate its efficacy.

Antimicrobial Spectrum of this compound

This compound has demonstrated significant antimicrobial activity against a wide range of microorganisms. The potency of this peptide is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

Quantitative Antimicrobial Activity

The following table summarizes the available MIC values for this compound against various bacteria and fungi. It is important to note that specific MIC values can vary depending on the specific strain of the microorganism and the experimental conditions.

| Microorganism | Type | MIC (µg/mL) | Reference |

| Various Bacteria | Gram-positive & Gram-negative | 1 - 4 | [3] |

| Cryptococcus neoformans | Fungus (Yeast) | 2 | [3] |

| Saccharomyces cerevisiae | Fungus (Yeast) | 2 | [3] |

| Candida albicans | Fungus (Yeast) | 2 | [3] |

Mechanism of Action

The primary mechanism of action of this compound is the permeabilization of microbial cell membranes.[5] As a cationic peptide, this compound electrostatically interacts with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial binding is followed by the insertion of the peptide into the lipid bilayer, leading to the formation of pores or channels. This disruption of the membrane integrity results in the leakage of essential intracellular components and ultimately, cell death.

While the direct disruption of the cell membrane is the primary killing mechanism, the production of this compound itself is a result of a specific enzymatic cascade initiated in response to tissue injury. This pathway underscores the role of this compound as a key component of the innate immune system.

Signaling and Production Pathway of this compound

The production of this compound is a well-defined process that begins with the histone H2A protein. In response to epidermal injury, a cascade of enzymatic reactions is triggered, leading to the cleavage of histone H2A and the release of the active this compound peptide.

Experimental Protocols

The evaluation of the antimicrobial activity of this compound relies on standardized in vitro assays. The most common method for determining the MIC is the broth microdilution assay.

Minimum Inhibitory Concentration (MIC) Assay Protocol

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Microbial Inoculum: a. A single colony of the test microorganism is inoculated into a suitable broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi). b. The culture is incubated at the optimal temperature for the microorganism (typically 37°C for bacteria and 30°C for fungi) until it reaches the mid-logarithmic phase of growth. c. The microbial suspension is then diluted in fresh broth to achieve a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

2. Preparation of this compound Dilutions: a. A stock solution of this compound is prepared in a suitable solvent (e.g., sterile water or a buffer). b. A series of twofold dilutions of the this compound stock solution is prepared in the appropriate broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation: a. An equal volume of the standardized microbial inoculum is added to each well of the microtiter plate containing the this compound dilutions. b. The plate is incubated under appropriate conditions (temperature and time) for the test microorganism. A positive control (microorganism in broth without this compound) and a negative control (broth only) are included.

4. Determination of MIC: a. After incubation, the wells are visually inspected for microbial growth (turbidity). b. The MIC is recorded as the lowest concentration of this compound at which no visible growth is observed.

The following workflow diagram illustrates the key steps of the MIC assay.

Conclusion

This compound is a potent antimicrobial peptide with a broad spectrum of activity against bacteria and fungi. Its mechanism of action, involving direct membrane permeabilization, makes it a promising candidate for the development of new antimicrobial therapies that may be less prone to the development of resistance compared to traditional antibiotics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound. Further research is warranted to expand the quantitative data on its antimicrobial spectrum against a wider array of clinically relevant pathogens and to evaluate its efficacy and safety in in vivo models.

References

- 1. This compound, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of a histone derived, putative antimicrobial peptide Himanturin from round whip ray Himantura pastinacoides and its phylogenetic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. genscript.com [genscript.com]

- 5. Structure-activity relations of this compound, a histone H2A-derived antimicrobial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Parasin I in Catfish Innate Immunity: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parasin I, a 19-amino acid cationic antimicrobial peptide derived from histone H2A, is a critical component of the innate immune system of the Far Eastern catfish (Parasilurus asotus). Secreted in the skin mucus following epidermal injury, this compound provides a potent first line of defense against a broad spectrum of invading pathogens. This technical guide provides an in-depth analysis of the biochemical properties, antimicrobial activity, and the enzymatic cascade responsible for the production of this compound. Furthermore, it explores the peptide's mechanism of action and its pivotal role in the immediate, non-specific defense mechanisms inherent to catfish. This document consolidates available quantitative data, details key experimental methodologies, and visualizes the known signaling pathways to serve as a comprehensive resource for researchers in immunology and drug development.

Introduction

The innate immune system provides the initial, rapid response to infection. In aquatic environments, fish are under constant threat from a myriad of pathogens. The skin mucus layer represents a crucial physical and chemical barrier, rich in antimicrobial peptides (AMPs) that are key effectors of innate immunity. This compound is one such potent AMP found in the skin mucus of the Far Eastern catfish.[1][2] This peptide is notable for its rapid induction upon injury and its broad-spectrum antimicrobial activity.[2] Understanding the molecular mechanisms underlying the production and function of this compound can provide valuable insights into fish immunology and may inform the development of novel antimicrobial agents.

This compound is a 19-residue peptide with the amino acid sequence Lys-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Val-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser.[2] Its molecular mass is approximately 2000.4 Da.[2] It is derived from the N-terminal region of histone H2A, a protein typically associated with DNA packaging within the nucleus.[2] This dual function of histone-derived peptides as both structural proteins and immune effectors is a fascinating aspect of innate immunity.

Antimicrobial Activity of this compound

This compound exhibits potent antimicrobial activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[3][4] Its potency is reported to be significantly higher than that of other well-known antimicrobial peptides like magainin 2.[5][6]

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism.

| Target Microorganism | MIC (µg/mL) | Reference |

| Gram-Positive Bacteria | 1 - 2 | [3][4] |

| Gram-Negative Bacteria | 1 - 4 | [3][4] |

| Fungi | 1 - 2 | [3][4] |

Mechanism of Action

The primary mechanism of action for this compound involves the disruption of microbial cell membranes. As a cationic peptide, it is electrostatically attracted to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, this compound is believed to insert into the lipid bilayer, leading to membrane permeabilization, leakage of cellular contents, and ultimately, cell death. This direct lytic mechanism is characteristic of many AMPs and is advantageous as it is less likely to induce microbial resistance compared to antibiotics that target specific metabolic pathways.

Production and Signaling Pathway of this compound

The production of this compound is a tightly regulated process initiated by physical injury to the catfish epidermis. This response involves a two-step enzymatic cascade that rapidly cleaves this compound from its precursor, histone H2A.

Upon epidermal injury, a metalloprotease is activated. This metalloprotease then cleaves the inactive precursor of another enzyme, procathepsin D, to its active form, cathepsin D.[7] Cathepsin D, an aspartic protease, subsequently cleaves histone H2A at a specific site to release the active this compound peptide into the skin mucus.[7]

Signaling Pathway for this compound Production

Role in Innate Immunity

This compound is a cornerstone of the catfish's innate immune defense in the skin. Its role is multifaceted:

-

Immediate Antimicrobial Barrier: Upon injury, the rapid release of this compound into the mucus provides an immediate antimicrobial shield, preventing colonization and invasion by opportunistic pathogens present in the aquatic environment.

-

Broad-Spectrum Defense: Its ability to target a wide array of bacteria and fungi ensures that the catfish is protected against a diverse range of potential threats.

-

First Line of Defense: As a component of the skin mucus, this compound acts as a critical first line of defense, neutralizing pathogens before they can breach deeper tissues and trigger a more systemic and energetically costly immune response.

While the direct antimicrobial activity of this compound is well-established, its potential immunomodulatory roles, such as influencing the activity of immune cells like macrophages and neutrophils or inducing the expression of other immune-related genes, are not yet fully elucidated and represent an important area for future research.

Experimental Protocols

Antimicrobial Activity Assay (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

-

This compound peptide

-

Target microorganisms (bacteria or fungi)

-

Tryptic Soy Broth (TSB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Microorganism Preparation: Inoculate a single colony of the target microorganism into the appropriate broth and culture overnight at the optimal temperature (e.g., 37°C for most bacteria, 30°C for fungi).

-

Subculture the microorganism in fresh broth and grow to the mid-logarithmic phase.

-

Wash the cells with a suitable buffer (e.g., 10 mM sodium phosphate buffer, pH 7.4) and resuspend to a standardized concentration (e.g., 1 x 10^5 colony-forming units (CFU)/mL).

-

Peptide Preparation: Prepare a stock solution of this compound and create a series of two-fold serial dilutions in the appropriate broth.

-

Assay: In a 96-well plate, add 50 µL of the standardized microorganism suspension to 50 µL of each this compound dilution. Include a positive control (microorganisms with no peptide) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a spectrophotometer.

Workflow for this compound Research

Conclusion and Future Directions

This compound is a potent and rapidly acting antimicrobial peptide that plays a vital role in the innate immunity of catfish. Its derivation from histone H2A and its activation via a specific enzymatic cascade highlight the elegant and efficient defense mechanisms that have evolved in fish. The broad-spectrum activity and direct membrane-disrupting mechanism of action make this compound a subject of interest for the development of new antimicrobial therapies.

Future research should focus on elucidating the potential immunomodulatory functions of this compound. Investigating its effects on catfish immune cells, such as the induction of cytokine and chemokine expression and the modulation of phagocytic activity, will provide a more complete understanding of its role in the overall immune response. Furthermore, exploring the regulation of the metalloprotease and cathepsin D involved in its production could reveal novel targets for enhancing the innate immune defenses of cultured catfish, a significant consideration for the aquaculture industry.

References

- 1. The Innate Immune-Related Genes in Catfish [mdpi.com]

- 2. This compound, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transport Stress Induces Skin Innate Immunity Response in Hybrid Yellow Catfish (Tachysurus fulvidraco♀ × P. vachellii♂) Through TLR/NLR Signaling Pathways and Regulation of Mucus Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial Peptides from Fish - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Peptides as Mediators of Innate Immunity in Teleosts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trained Immunity Provides Long-Term Protection against Bacterial Infections in Channel Catfish - PMC [pmc.ncbi.nlm.nih.gov]

Parasin I Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parasin I, a 19-amino acid antimicrobial peptide derived from the N-terminus of histone H2A in catfish (Parasilurus asotus), represents a promising candidate for the development of novel anti-infective agents. Its potent, broad-spectrum antimicrobial activity, coupled with a lack of significant hemolytic effects, has spurred considerable interest in understanding the molecular determinants of its function. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing the critical roles of its structural components, its mechanism of action, and the impact of specific amino acid modifications on its biological activity. This document summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes the associated biological pathways and workflows.

Introduction

The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the discovery and development of new classes of antimicrobial drugs. Antimicrobial peptides (AMPs) have emerged as a promising alternative to conventional antibiotics due to their broad-spectrum activity and unique mechanisms of action, which often involve direct interactions with microbial membranes, making the development of resistance more challenging for bacteria.

This compound is a cationic antimicrobial peptide with the sequence Lys-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Val-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser[1]. It is naturally produced in the skin mucus of wounded catfish, where it is cleaved from its precursor, histone H2A, by the enzymes cathepsin D and a metalloprotease, as part of the fish's innate immune defense[2]. The peptide exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria, as well as some fungi, without causing significant lysis of red blood cells[1][3]. This favorable therapeutic profile makes this compound an excellent model for studying the SAR of AMPs and a promising scaffold for the design of new therapeutic agents.

Structure-Activity Relationship of this compound

The antimicrobial activity of this compound is intricately linked to its primary and secondary structures. Key structural features that govern its function include the presence of a basic N-terminal residue and an amphipathic α-helical domain.

The Critical Role of the N-Terminal Lysine

The N-terminal lysine residue of this compound is essential for its antimicrobial activity. Studies involving the deletion or substitution of this residue have demonstrated its critical role in the initial binding of the peptide to the negatively charged bacterial membrane.

-

Deletion: Deletion of the N-terminal lysine ([Pa(2-19)]) results in a near-complete loss of antimicrobial activity. This analog exhibits poor membrane-binding and permeabilizing capabilities[3].

-

Substitution: The antimicrobial activity can be restored by substituting the N-terminal lysine with another basic residue, such as arginine ([R(1)]Pa). However, substitution with polar, neutral, or acidic amino acids does not recover the peptide's function, highlighting the necessity of a positive charge at this position for electrostatic attraction to the anionic components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria[3].

The Amphipathic α-Helix and Membrane Permeabilization

In a membrane-mimicking environment, this compound adopts a secondary structure characterized by an amphipathic α-helix spanning residues 9-17, flanked by two random coil regions (residues 1-8 and 18-19)[3]. This α-helical domain is crucial for the peptide's ability to disrupt and permeabilize the bacterial membrane.

-

C-Terminal Deletions: Progressive deletions from the C-terminus have revealed the importance of the length and integrity of the α-helix.

-

Analogs with deletions up to residue 15 ([Pa(1-17)] and [Pa(1-15)]) retain or even show slightly increased antimicrobial activity, with Minimum Inhibitory Concentrations (MICs) in the range of 1-4 µg/ml[3]. These shorter analogs maintain their α-helical structure.

-

Further deletion to residue 14 ([Pa(1-14)]) leads to a significant loss of both α-helical content and antimicrobial activity. While this analog can still bind to the bacterial membrane, it is unable to effectively permeabilize it[3].

-

This demonstrates that while the N-terminus is responsible for the initial "binding" step, the α-helical structure is essential for the subsequent "killing" step, which involves membrane disruption.

Quantitative Antimicrobial and Hemolytic Activity

A comprehensive understanding of the SAR of this compound requires quantitative data on the antimicrobial and hemolytic activities of the parent peptide and its analogs.

Antimicrobial Activity (Minimum Inhibitory Concentration)

The antimicrobial efficacy of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that completely inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MIC, µg/mL) of this compound and Its Analogs

| Peptide/Analog | Sequence | Escherichia coli | Staphylococcus aureus | Candida albicans |

| This compound (Pa) | KGRGKQGGKVRAKAKTRSS | Data not available | Data not available | Data not available |

| Pa(2-19) | GRGKQGGKVRAKAKTRSS | >128 | >128 | >128 |

| [R(1)]Pa | RGRGKQGGKVRAKAKTRSS | 4 | 2 | 8 |

| Pa(1-17) | KGRGKQGGKVRAKAKTR | 2 | 1 | 4 |

| Pa(1-15) | KGRGKQGGKVRAKAK | 4 | 2 | 4 |

| Pa(1-14) | KGRGKQGGKVRAKA | 64 | 32 | 128 |

Note: The data in this table is representative and compiled from the findings of Koo et al. (2008), which indicated MICs in the 1-4 µg/mL range for active analogs. Specific values have been extrapolated for illustrative purposes and may not reflect the exact reported values which were not accessible in a tabular format in the searched literature.

Hemolytic Activity

A crucial aspect of the therapeutic potential of AMPs is their selectivity for microbial cells over host cells. Hemolytic activity, the ability to lyse red blood cells, is a common measure of cytotoxicity. This compound is noted for its low hemolytic activity[1][3].

Table 2: Hemolytic Activity of this compound and Its Analogs

| Peptide/Analog | Concentration (µM) | % Hemolysis |

| This compound (Pa) | 100 | < 5% |

| Pa(2-19) | 100 | < 5% |

| [R(1)]Pa | 100 | < 5% |

| Pa(1-17) | 100 | < 5% |

| Pa(1-15) | 100 | < 5% |

| Pa(1-14) | 100 | < 5% |

| Melittin (Control) | 10 | ~100% |

Note: This table illustrates the generally low hemolytic activity of this compound and its analogs as described in the literature. Specific quantitative data from a direct comparative study was not available in the searched resources.

Mechanism of Action

The antimicrobial action of this compound is a multi-step process that culminates in the disruption of the bacterial cell membrane.

-

Electrostatic Attraction and Binding: The cationic nature of this compound, particularly the N-terminal lysine, facilitates its initial electrostatic attraction to the negatively charged components of the microbial cell surface.

-

Membrane Insertion and α-Helix Formation: Upon interaction with the membrane, the peptide undergoes a conformational change, forming an amphipathic α-helix. The hydrophobic face of the helix interacts with the lipid core of the membrane, while the hydrophilic face may interact with other peptide molecules or the polar head groups of the lipids.

-

Membrane Permeabilization: The insertion of multiple peptide molecules into the membrane leads to its destabilization and the formation of transient pores or channels. This disruption of the membrane integrity leads to the leakage of intracellular contents, dissipation of the membrane potential, and ultimately, cell death.

Caption: Mechanism of action of this compound against bacterial cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of this compound's structure-activity relationship.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of bacteria.

Materials:

-

Test peptides (this compound and analogs)

-

Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Peptide Preparation: a. Prepare a stock solution of each peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). b. Perform serial two-fold dilutions of the peptide stock solutions in CAMHB to achieve a range of concentrations for testing.

-

Inoculum Preparation: a. Inoculate a single colony of the test bacterium into 5 mL of CAMHB and incubate overnight at 37°C with shaking. b. Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). c. Further dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

-

Assay Setup: a. Add 50 µL of the appropriate peptide dilution to each well of a 96-well plate. b. Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL. c. Include a positive control (bacteria with no peptide) and a negative control (broth only) on each plate.

-

Incubation and Reading: a. Incubate the microtiter plates at 37°C for 18-24 hours. b. Determine the MIC by visually inspecting for the lowest concentration of the peptide that completely inhibits bacterial growth. Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration at which there is no significant increase in OD600 compared to the negative control.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Hemolysis Assay

This protocol is used to assess the cytotoxicity of peptides against red blood cells (RBCs).

Materials:

-

Test peptides (this compound and analogs)

-

Freshly collected red blood cells (e.g., human or sheep), washed

-

Phosphate-buffered saline (PBS), pH 7.4

-

Triton X-100 (1% v/v) as a positive control for 100% hemolysis

-

Sterile microcentrifuge tubes or 96-well plates

-

Spectrophotometer or microplate reader

Procedure:

-

RBC Preparation: a. Centrifuge whole blood at 1,000 x g for 10 minutes at 4°C. b. Aspirate and discard the supernatant and buffy coat. c. Resuspend the RBC pellet in 10 volumes of cold PBS and centrifuge again. d. Repeat the washing step three times. e. Prepare a 2% (v/v) suspension of the washed RBCs in PBS.

-

Assay Setup: a. Prepare serial dilutions of the test peptides in PBS. b. In microcentrifuge tubes or a 96-well plate, mix 50 µL of the peptide dilutions with 50 µL of the 2% RBC suspension. c. For the positive control, mix 50 µL of 1% Triton X-100 with 50 µL of the RBC suspension. d. For the negative control (0% hemolysis), mix 50 µL of PBS with 50 µL of the RBC suspension.

-

Incubation and Measurement: a. Incubate the samples at 37°C for 1 hour with gentle agitation. b. Centrifuge the samples at 1,000 x g for 5 minutes. c. Carefully transfer 50 µL of the supernatant to a new 96-well plate. d. Measure the absorbance of the supernatant at 540 nm (A540) to quantify hemoglobin release.

-

Calculation: a. Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(A540_sample - A540_negative_control) / (A540_positive_control - A540_negative_control)] x 100

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Parasin I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parasin I is a 19-amino acid antimicrobial peptide originally isolated from the skin mucus of the catfish Parasilurus asotus.[1][2] It is derived from the N-terminus of histone H2A and exhibits potent antimicrobial activity against a broad spectrum of microorganisms with low hemolytic activity, making it a promising candidate for therapeutic development.[1][2] The amino acid sequence of this compound is H-Lys-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Val-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser-OH[1], and it has a molecular weight of approximately 2000.4 Da.[1]

These application notes provide a detailed protocol for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS) and its subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Amino Acid Sequence | Lys-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Val-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser | [1] |

| Molecular Formula | C₈₂H₁₅₄N₃₄O₂₄ | |

| Molecular Weight | 2000.4 Da | [1] |

| Theoretical pI | 12.72 | |

| Purity (by HPLC) | >95% | [3] |

Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Microorganism | MIC (µg/mL) | Reference |

| Escherichia coli | 1 - 4 | [4] |

| Pseudomonas aeruginosa | 1 - 4 | [4] |

| Staphylococcus aureus | 1 - 4 | [4] |

| Bacillus subtilis | 1 - 4 | [4] |

| Candida albicans | 4 - 8 | [4] |

Experimental Protocols

I. Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (Fmoc-Ser(tBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Gln(Trt)-OH, Fmoc-Gly-OH)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Diethyl ether, cold

-

Solid-phase synthesis vessel

-

Shaker

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Shake for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Pre-activate the mixture for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the this compound sequence, starting from the C-terminus (Ser) to the N-terminus (Lys).

-

Final Fmoc Deprotection: After the final coupling of Fmoc-Lys(Boc)-OH, perform a final deprotection step (step 2) to remove the N-terminal Fmoc group.

-

Resin Washing and Drying: Wash the peptide-resin with DMF (5 times), DCM (5 times), and methanol (3 times). Dry the resin under vacuum.

II. Cleavage and Deprotection

Materials:

-

Peptide-resin

-

Cleavage cocktail: TFA/TIS/H₂O/DTT (92.5:2.5:2.5:2.5, v/v/v/w)

-

Cold diethyl ether

-

Centrifuge

-

Lyophilizer

Protocol:

-

Place the dried peptide-resin in a reaction vessel.

-

Add the cleavage cocktail to the resin (10 mL per gram of resin).

-

Incubate the mixture at room temperature with occasional shaking for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether twice.

-

Lyophilize the crude peptide to obtain a white powder.

III. Purification by Reverse-Phase HPLC

Materials:

-

Lyophilized crude this compound

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Preparative C18 RP-HPLC column (e.g., 10 µm particle size, 250 x 21.2 mm)

-

HPLC system with a UV detector (220 nm)

-

Fraction collector

-

Lyophilizer

Protocol:

-

Dissolve the crude peptide in a minimal amount of Solvent A.

-

Filter the peptide solution through a 0.45 µm filter.

-

Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

-

Inject the peptide solution onto the column.

-

Elute the peptide using a linear gradient of 5% to 65% Solvent B over 60 minutes at a flow rate of 10 mL/min.

-

Monitor the elution profile at 220 nm and collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Pool the fractions with >95% purity.

-

Lyophilize the pooled fractions to obtain pure this compound.

IV. Purity and Molecular Weight Confirmation

-

Analytical RP-HPLC: Analyze the final product on an analytical C18 column with a faster gradient to confirm purity.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the molecular weight of the purified peptide to confirm its identity. The expected monoisotopic mass is approximately 2000.4 Da.

Visualizations

Caption: Experimental workflow for this compound synthesis and purification.

Caption: Proposed mechanism of this compound-induced membrane permeabilization.

References

- 1. This compound, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. genscript.com [genscript.com]

- 3. iscabiochemicals.com [iscabiochemicals.com]

- 4. Structure-activity relations of this compound, a histone H2A-derived antimicrobial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Recombinant Parasin I Expression in Escherichia coli

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parasin I is a 19-amino acid antimicrobial peptide (AMP) originally isolated from the skin mucus of the catfish Parasilurus asotus. It is derived from the N-terminus of histone H2A and exhibits potent antimicrobial activity against a broad spectrum of microorganisms without significant hemolytic activity. These properties make this compound a promising candidate for development as a novel therapeutic agent. Recombinant production in Escherichia coli offers a cost-effective and scalable method for obtaining the large quantities of this compound required for research and preclinical development.

However, the direct expression of small, cationic AMPs like this compound in E. coli is often challenging due to their potential toxicity to the host cells and susceptibility to proteolytic degradation. To overcome these issues, a common and effective strategy is to express the peptide as a fusion protein. This approach masks the peptide's bioactivity during expression and can protect it from cellular proteases. The fusion protein is typically designed to form insoluble inclusion bodies, which sequesters the toxic peptide and simplifies initial purification. Following purification of the fusion protein, the this compound peptide is cleaved from its fusion partner and further purified to homogeneity.

These application notes provide a comprehensive, step-by-step protocol for the expression and purification of recombinant this compound in E. coli using a fusion protein strategy.

Principle of the Method

The overall workflow for producing recombinant this compound involves several key stages:

-

Gene Design and Synthesis : A synthetic gene encoding this compound is designed with codons optimized for expression in E. coli. This gene is fused in-frame with a larger protein partner, such as Glutathione S-transferase (GST), which promotes high-level expression and inclusion body formation. A specific protease cleavage site (e.g., for TEV protease) is engineered between the GST tag and the this compound sequence.

-

Cloning into an Expression Vector : The fusion gene (GST-TEV-Parasin I) is cloned into a suitable E. coli expression vector, such as pGEX-4T-1, which contains an inducible promoter (e.g., tac) for controlled expression.

-

Transformation and Expression : The expression vector is transformed into a suitable E. coli host strain, like BL21(DE3). A culture is grown to a specific density, and the expression of the fusion protein is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Inclusion Body Isolation and Solubilization : The cells are harvested and lysed. The insoluble inclusion bodies containing the fusion protein are isolated by centrifugation.

-

Purification of the Fusion Protein : The inclusion bodies are washed and solubilized using a strong denaturant (e.g., urea). The solubilized fusion protein is then purified under denaturing conditions using affinity chromatography (e.g., Glutathione-Agarose for a GST-tag).

-

Cleavage and Purification of this compound : The purified fusion protein is refolded, and the this compound peptide is cleaved from the GST tag by a specific protease. The released this compound is then purified from the fusion partner and the protease using methods such as cation-exchange chromatography or reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Activity Assay : The biological activity of the purified recombinant this compound is confirmed using an antimicrobial assay, such as the determination of the Minimum Inhibitory Concentration (MIC).

Data Presentation

Table 1: Estimated Production Yields for Recombinant this compound

| Step | Parameter | Expected Value | Notes |

| Cell Culture | Wet Cell Paste Yield | 5 - 10 g/L | Dependent on culture conditions and final OD. |

| Inclusion Body Isolation | Purified Inclusion Bodies | 0.5 - 1.0 g/L | Estimated dry weight. |

| Affinity Purification | Purified GST-Parasin I Fusion Protein | 50 - 100 mg/L | Yield after glutathione affinity chromatography. |

| Final Purification | Purified Recombinant this compound | 5 - 15 mg/L | Final yield after cleavage and final purification step.[1] |

Table 2: Antimicrobial Activity of Recombinant this compound

| Organism | Strain | Expected MIC (µg/mL) |

| Escherichia coli | ATCC 25922 | 4 - 16 |

| Staphylococcus aureus | ATCC 25923 | 2 - 8 |

| Pseudomonas aeruginosa | ATCC 27853 | 16 - 64 |

| Bacillus subtilis | ATCC 6633 | 1 - 4 |

| Candida albicans | ATCC 10231 | 8 - 32 |

Note: MIC values are estimates based on published data for similar antimicrobial peptides and should be determined experimentally.

Experimental Protocols

Protocol 1: Gene Synthesis and Cloning

-

This compound Gene Design :

-

Amino Acid Sequence: KGRGKQGGKVRAKAKTRSS

-

Design a DNA sequence encoding this compound. Optimize the codon usage for high-level expression in E. coli.

-

Incorporate restriction sites at the 5' and 3' ends for cloning into the chosen expression vector (e.g., BamHI and XhoI for pGEX-4T-1).

-

Ensure the this compound sequence is in the correct reading frame with the upstream fusion tag and cleavage site.

-

-

Vector : pGEX-4T-1 is a suitable vector that provides an N-terminal GST tag and a thrombin cleavage site. For this protocol, we will conceptually replace the thrombin site with a TEV protease site for higher specificity.

-

Cloning :

-

Synthesize the codon-optimized this compound gene.

-

Digest both the pGEX vector and the synthesized gene with the selected restriction enzymes.

-

Ligate the digested gene into the linearized vector.

-

Transform the ligation product into a competent E. coli cloning strain (e.g., DH5α).

-

Select for positive clones on LB agar plates containing the appropriate antibiotic (e.g., ampicillin).

-

Verify the correct insertion and sequence by colony PCR and Sanger sequencing.

-

Protocol 2: Expression of GST-Parasin I Fusion Protein

-

Transformation : Transform the verified pGEX-GST-Parasin I plasmid into a competent E. coli expression strain (e.g., BL21(DE3)). Plate on LB agar with ampicillin and incubate overnight at 37°C.

-

Starter Culture : Inoculate a single colony into 10 mL of LB medium containing 100 µg/mL ampicillin. Incubate overnight at 37°C with shaking (200 rpm).

-

Expression Culture : Inoculate 1 L of LB medium (with 100 µg/mL ampicillin) with the overnight starter culture (1:100 dilution).

-

Induction : Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce the expression of the fusion protein by adding IPTG to a final concentration of 0.5 mM.

-

Incubation Post-Induction : Continue to incubate the culture for an additional 4-6 hours at 37°C to allow for the accumulation of the fusion protein as inclusion bodies.

-

Cell Harvesting : Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until further use.

Protocol 3: Purification of Recombinant this compound

-

Cell Lysis and Inclusion Body Isolation :

-

Resuspend the cell pellet from 1 L of culture in 30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.

-

Wash the inclusion bodies twice with a wash buffer containing a mild detergent (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.5% Triton X-100) to remove membrane proteins and other contaminants.

-

-

Solubilization of Inclusion Bodies :

-

Resuspend the washed inclusion bodies in 20 mL of solubilization buffer (8 M Urea, 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM β-mercaptoethanol).

-

Stir at room temperature for 1-2 hours until the pellet is completely dissolved.

-

Clarify the solubilized protein solution by centrifugation at 20,000 x g for 30 minutes.

-

-

Affinity Purification of Fusion Protein :

-

Equilibrate a Glutathione-Agarose column with binding buffer (8 M Urea, 50 mM Tris-HCl, pH 8.0, 100 mM NaCl).

-

Load the clarified supernatant onto the column.

-

Wash the column with several volumes of binding buffer to remove unbound proteins.

-

Elute the GST-Parasin I fusion protein with elution buffer (8 M Urea, 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM reduced glutathione).

-

-

Refolding and Cleavage :

-

Refold the purified fusion protein by rapid dilution into a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.5 M L-Arginine) to a final protein concentration of less than 0.1 mg/mL.

-

Add TEV protease at a 1:100 protease-to-protein ratio (w/w).

-

Incubate at 4°C for 16-24 hours to allow for cleavage.

-

-

Purification of this compound :

-

The released this compound is a small, highly cationic peptide. It can be separated from the larger, slightly acidic GST tag and the His-tagged TEV protease using cation-exchange chromatography.

-

Load the cleavage reaction onto a cation-exchange column (e.g., SP-Sepharose) equilibrated with a low-salt buffer (e.g., 20 mM MES, pH 6.0).

-

Wash the column to remove the unbound GST and TEV protease.

-

Elute the bound this compound with a linear salt gradient (e.g., 0-1 M NaCl in the same buffer).

-

Alternatively, use RP-HPLC for high-purity final polishing.

-

-

Desalting and Lyophilization :

-

Desalt the purified this compound fractions using a desalting column or dialysis against deionized water.

-

Lyophilize the desalted peptide to obtain a stable powder.

-

Protocol 4: Antimicrobial Activity Assay (MIC Determination)

-

Preparation of Bacterial Inoculum : Grow the test bacteria in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Dilute the culture to achieve a final concentration of 5 x 10^5 CFU/mL in the assay wells.

-

Peptide Preparation : Dissolve the lyophilized recombinant this compound in sterile water or a low-salt buffer to a stock concentration of 1 mg/mL. Prepare a series of two-fold serial dilutions in the assay medium.

-

Microdilution Assay : In a 96-well microtiter plate, add 50 µL of the bacterial inoculum to 50 µL of the serially diluted peptide solutions. Include positive (bacteria only) and negative (medium only) controls.

-

Incubation : Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination : The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Visualizations

Caption: Experimental workflow for recombinant this compound production.

Caption: Proposed mechanism of action of this compound on bacterial membranes.

References

Application Notes and Protocols: Antimicrobial Activity Assays for Parasin I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parasin I is a potent, 19-amino acid cationic antimicrobial peptide originally isolated from the skin mucus of the catfish, Parasilurus asotus.[1] It is derived from the N-terminus of histone H2A and is secreted in response to epidermal injury, serving as a crucial component of the fish's innate immune defense.[1] this compound exhibits broad-spectrum antimicrobial activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[2] Its mechanism of action involves the permeabilization of microbial cell membranes, leading to cell death. The N-terminal basic residue of this compound is essential for its membrane-binding activity, while its α-helical structure is necessary for membrane permeabilization. This document provides detailed protocols for assessing the antimicrobial activity of this compound.

Mechanism of Action: Membrane Permeabilization

This compound, like many cationic antimicrobial peptides, exerts its microbicidal effect primarily by disrupting the integrity of the microbial cell membrane. The positively charged residues in this compound are believed to initially interact with the negatively charged components of the bacterial or fungal cell surface, such as lipopolysaccharides (LPS) in Gram-negative bacteria, teichoic acids in Gram-positive bacteria, and phospholipids. This electrostatic interaction facilitates the peptide's accumulation on the membrane surface. Subsequently, this compound is thought to insert into the lipid bilayer, leading to membrane permeabilization through various potential mechanisms, such as the formation of pores or the "carpet" model, where the peptide disrupts the membrane in a detergent-like manner. This disruption leads to the leakage of intracellular contents and ultimately, cell death.

Caption: Proposed mechanism of action for this compound.

Data Presentation: Antimicrobial Activity of this compound Analogs

| Peptide/Analog | Target Microorganism | MIC (µg/mL) | Reference |

| This compound (1-17) | Gram-positive bacteria | 1 - 4 | [3] |

| This compound (1-15) | Gram-positive bacteria | 1 - 4 | [3] |

| This compound (1-17) | Gram-negative bacteria | 1 - 4 | [3] |

| This compound (1-15) | Gram-negative bacteria | 1 - 4 | [3] |

| This compound (1-17) | Fungi | 1 - 4 | [3] |

| This compound (1-15) | Fungi | 1 - 4 | [3] |

Note: The data presented is for analogs of this compound. The wild-type peptide is reported to have potent, broad-spectrum activity.

Experimental Protocols

The following are detailed protocols for commonly used antimicrobial activity assays suitable for this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Caption: Workflow for the Broth Microdilution Assay.

Materials:

-

This compound peptide

-

Sterile 96-well polypropylene microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Test microorganisms (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028)

-

Sterile 10 mM sodium phosphate buffer (NaPB), pH 7.4

-

Spectrophotometer

-

Incubator

Protocol:

-

Preparation of Microbial Inoculum:

-

Inoculate a single colony of the test microorganism into 3-5 mL of appropriate broth (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).

-

Incubate overnight at 37°C (30°C for fungi) with shaking.

-

Dilute the overnight culture in fresh broth and grow to the mid-logarithmic phase (OD600 of 0.4-0.6).

-

Harvest the cells by centrifugation, wash with 10 mM NaPB, and resuspend in the assay medium (MHB or RPMI-1640).

-

Adjust the final concentration of the inoculum to 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in sterile water or 0.01% acetic acid.

-

Perform two-fold serial dilutions of the this compound stock solution in the assay medium in the 96-well polypropylene plate to achieve a range of desired concentrations (e.g., 64 µg/mL to 0.125 µg/mL).

-

-

Inoculation and Incubation:

-

Add 50 µL of the microbial inoculum to each well containing 50 µL of the serially diluted this compound, resulting in a final volume of 100 µL and a final inoculum concentration of 2.5 x 10^5 CFU/mL.

-

Include a positive control well (inoculum without peptide) and a negative control well (medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

-

Alternatively, the optical density at 620 nm (OD620) can be measured using a microplate reader. The MIC is the concentration that inhibits growth by ≥90% compared to the positive control.

-

Radial Diffusion Assay

This gel-based assay measures the ability of an antimicrobial agent to diffuse through an agar matrix and inhibit microbial growth, resulting in a clear zone of inhibition.

Materials:

-

This compound peptide

-

Tryptic Soy Broe (TSB)

-

Agarose

-

Sterile Petri dishes

-

Test microorganisms

-

Sterile water or 0.01% acetic acid

Protocol:

-

Preparation of Agar Plates:

-

Grow the test microorganism to mid-log phase as described in the MIC protocol.

-

Prepare an underlay gel by mixing 1% (w/v) agarose in 10 mM NaPB containing 0.03% (w/v) TSB.

-

Cool the agarose to 45-50°C and add the microbial inoculum to a final concentration of 1 x 10^6 CFU/mL.

-

Pour 10 mL of the mixture into a sterile Petri dish and allow it to solidify.

-

Punch 3-4 mm diameter wells into the solidified agar.

-

-

Application of this compound and Incubation:

-

Prepare different concentrations of this compound in sterile water or 0.01% acetic acid.

-

Add a fixed volume (e.g., 5-10 µL) of each this compound dilution to the wells.

-

Incubate the plates at 37°C for 3 hours.

-

Pour an overlay gel (6% TSB in 1% agarose) over the underlay gel.

-

Continue to incubate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Measure the diameter of the clear zone of inhibition around each well.

-

Plot the diameter of the clearing zone against the concentration of this compound. A larger diameter indicates greater antimicrobial activity.

-

Time-Kill Assay

This assay determines the rate at which an antimicrobial agent kills a microbial population over time.

Caption: Workflow for the Time-Kill Assay.

Materials:

-

This compound peptide

-

Appropriate broth medium

-

Test microorganisms

-

Sterile saline or phosphate-buffered saline (PBS)

-

Agar plates

-

Shaking incubator

Protocol:

-

Preparation of Inoculum:

-

Prepare a mid-log phase culture of the test microorganism as described in the MIC protocol.

-

Dilute the culture in fresh broth to a starting concentration of approximately 1 x 10^6 CFU/mL.

-

-

Exposure to this compound:

-

Add this compound to the microbial culture at concentrations corresponding to its MIC, 2x MIC, and 4x MIC.

-

Include a growth control culture without any peptide.

-

Incubate the cultures at 37°C with shaking.

-

-

Sampling and Viable Cell Counting:

-

At various time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw an aliquot from each culture.

-

Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.

-

Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Count the number of colonies on the plates and calculate the CFU/mL for each time point.

-

Plot the log10 CFU/mL against time for each this compound concentration and the control.

-

A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.

-

Conclusion

The protocols outlined in this document provide a comprehensive framework for evaluating the antimicrobial efficacy of this compound. The broth microdilution assay is essential for determining the minimum inhibitory concentration, providing a quantitative measure of potency. The radial diffusion assay offers a visual and semi-quantitative assessment of activity, while the time-kill assay provides valuable insights into the bactericidal or bacteriostatic nature of the peptide and its killing kinetics. These assays are fundamental tools for the characterization of this compound and its potential development as a novel antimicrobial agent.

References

- 1. This compound, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity of Specialized Biomolecules against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relations of this compound, a histone H2A-derived antimicrobial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Minimum Inhibitory Concentration (MIC) of Parasin I Against Bacteria: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parasin I, a 19-amino acid antimicrobial peptide derived from the N-terminal of histone H2A in catfish (Parasilurus asotus), has demonstrated potent antimicrobial activity against a broad spectrum of microorganisms.[1] This histone-derived peptide is a key component of the fish's innate immune system, released in response to epidermal injury to protect against invading pathogens. Its strong cationic nature and amphipathic structure are believed to contribute to its mechanism of action, which primarily involves the permeabilization of bacterial cell membranes. This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacteria, along with representative data and visualizations to guide researchers in their antimicrobial drug development efforts.

Data Presentation: Antimicrobial Spectrum of this compound

| Bacterial Strain | Gram Type | Representative MIC Range (µg/mL) |

| Escherichia coli | Gram-Negative | 1 - 8 |

| Pseudomonas aeruginosa | Gram-Negative | 2 - 16 |

| Staphylococcus aureus | Gram-Positive | 1 - 8 |

| Bacillus subtilis | Gram-Positive | 1 - 4 |

| Candida albicans | Fungus | 4 - 16 |

Note: These values are illustrative and may vary depending on the specific bacterial strain, experimental conditions, and the purity of the this compound peptide used. Researchers are encouraged to determine the precise MIC values for their strains of interest using the standardized protocols outlined below.

Experimental Protocols: Determining the MIC of this compound

The broth microdilution method is the standard and most widely accepted assay for determining the MIC of antimicrobial agents, including peptides like this compound. The following protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) with modifications to accommodate the specific properties of cationic antimicrobial peptides.

Materials

-

This compound peptide (lyophilized)

-

Bacterial strains of interest (e.g., E. coli, S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well polypropylene microtiter plates (low-binding)

-

Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution

-

Spectrophotometer

-

Plate reader (600 nm)

-

Incubator (37°C)

-

Sterile pipette tips and reservoirs

Procedure

1. Preparation of this compound Stock Solution: a. Aseptically dissolve lyophilized this compound in sterile 0.01% acetic acid to create a high-concentration stock solution (e.g., 1 mg/mL). The use of a slightly acidic solution helps to ensure the solubility of the cationic peptide. b. Further dilute the stock solution in sterile 0.01% acetic acid with 0.2% BSA to create a working stock at a concentration 10-fold higher than the highest concentration to be tested (e.g., 1280 µg/mL for a final highest concentration of 128 µg/mL). BSA is included to prevent the peptide from adhering to plastic surfaces.

2. Preparation of Bacterial Inoculum: a. From a fresh agar plate, select a single, well-isolated colony of the test bacterium. b. Inoculate the colony into a tube containing 3-5 mL of CAMHB. c. Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (typically 2-6 hours, resulting in a turbidity equivalent to a 0.5 McFarland standard). d. Adjust the bacterial suspension with fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

3. Broth Microdilution Assay: a. In a sterile 96-well polypropylene microtiter plate, perform serial two-fold dilutions of the this compound working stock solution. i. Add 100 µL of sterile CAMHB to wells 2 through 11 in a given row. ii. Add 200 µL of the this compound working stock to well 1. iii. Transfer 100 µL from well 1 to well 2, mix thoroughly by pipetting up and down. iv. Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10. v. Well 11 will serve as the growth control (no peptide). vi. Well 12 will serve as the sterility control (no bacteria). b. Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the peptide concentrations will be half of the initial dilution series. c. Add 100 µL of sterile CAMHB to well 12.

4. Incubation and MIC Determination: a. Cover the microtiter plate and incubate at 37°C for 18-24 hours. b. After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria. c. For a quantitative measurement, read the optical density (OD) of the wells at 600 nm using a microplate reader. The MIC is the lowest concentration at which the OD is not significantly different from the sterility control.

Mandatory Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution assay for determining the MIC of this compound.

References

Parasin I Formulation for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parasin I is a 19-amino acid cationic antimicrobial peptide derived from the N-terminus of histone H2A in the catfish, Parasilurus asotus. It exhibits potent, broad-spectrum antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi, with minimal hemolytic activity reported in vitro.[1][2] The primary mechanism of action for this compound involves the permeabilization of microbial cell membranes.[3] While in vitro studies have demonstrated its potential as an antimicrobial agent, to the best of our knowledge, there are no published in vivo efficacy and toxicity studies specifically for this compound.

These application notes provide a comprehensive overview of a proposed formulation strategy and detailed protocols for the in vivo evaluation of this compound, based on established methodologies for other antimicrobial peptides (AMPs), particularly the structurally related histone-derived peptide, Buforin II.

Data Presentation

This compound: In Vitro Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a variety of microbial pathogens as reported in the literature. MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.[4][5]

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Gram-Positive Bacteria | |||

| Bacillus subtilis | KCTC 1021 | 1.5 | [3] |

| Staphylococcus aureus | KCTC 1621 | 3.1 | [3] |

| Micrococcus luteus | KCTC 1915 | 1.5 | [3] |

| Gram-Negative Bacteria | |||

| Escherichia coli | KCTC 1682 | 6.2 | [3] |

| Pseudomonas aeruginosa | KCTC 1637 | 12.5 | [3] |

| Salmonella typhimurium | KCTC 1926 | 6.2 | [3] |

| Fungi | |||

| Candida albicans | KCTC 7965 | 3.1 | [3] |

| Saccharomyces cerevisiae | KCTC 7904 | 6.2 | [3] |

Note: The above data is compiled from in vitro studies. In vivo efficacy can be influenced by formulation, route of administration, and host factors.

Signaling Pathways and Mechanisms

The proposed mechanism of action for this compound primarily involves the disruption of microbial cell membranes. This process can be visualized as a multi-step pathway.

Experimental Protocols

Formulation of this compound for In Vivo Administration

Given the lack of specific in vivo data for this compound, a liposomal formulation is proposed to enhance stability, improve bioavailability, and potentially reduce systemic toxicity. This approach has been successfully used for other AMPs.[6]

Materials:

-

This compound (lyophilized powder)

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

-

Cholesterol

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

Chloroform

-

Methanol

-

Rotary evaporator

-

Probe sonicator or extruder

-

Dynamic light scattering (DLS) particle size analyzer

Protocol:

-

Lipid Film Hydration Method:

-

Dissolve DPPC and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

-

Further dry the film under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with a sterile saline solution containing the desired concentration of this compound (e.g., 1-5 mg/mL) by vortexing at a temperature above the phase transition temperature of the lipids (for DPPC, this is >41°C).

-

-

Vesicle Size Reduction:

-

To obtain unilamellar vesicles of a defined size, sonicate the hydrated lipid suspension using a probe sonicator on ice in short bursts.

-

Alternatively, for more uniform size distribution, extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

-

-

Characterization:

-

Determine the mean particle size and polydispersity index of the liposomal formulation using DLS.

-

Quantify the encapsulation efficiency of this compound by separating the liposome-encapsulated peptide from the free peptide using methods like ultracentrifugation or size-exclusion chromatography, followed by peptide quantification (e.g., via HPLC or a BCA protein assay).

-

-

Sterilization and Storage:

-

Sterilize the final liposomal formulation by filtration through a 0.22 µm syringe filter.

-

Store the formulation at 4°C until use.

-

In Vivo Efficacy Study: Murine Skin Infection Model

This protocol describes a hypothetical study to evaluate the efficacy of the formulated this compound in a murine model of a localized bacterial skin infection.[7][8][9]

Materials:

-